molecular formula C6H11NO3 B1194557 甲基氨基乙酰丙酸酯 CAS No. 33320-16-0

甲基氨基乙酰丙酸酯

货号 B1194557
CAS 编号: 33320-16-0
分子量: 145.16 g/mol
InChI 键: YUUAYBAIHCDHHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl aminolevulinate (MAL) is a drug used as a sensitizer in photodynamic therapy . It is a prodrug that is metabolized to protoporphyrin IX . It is used to treat non-hyperkeratotic, non-pigmented actinic keratosis of the face and scalp . Methyl aminolevulinate makes your skin more sensitive to light. It works by causing a reaction with light that can destroy certain types of diseased skin cells .


Synthesis Analysis

The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . 5-ALA is generally known as an essential precursor molecule for tetrapyrrole synthesis such as porphyrin, heme, chlorophyll, and vitamin B12 .


Molecular Structure Analysis

Methyl aminolevulinate has a molecular formula of C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .


Chemical Reactions Analysis

The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals .


Physical And Chemical Properties Analysis

Methyl aminolevulinate has a molecular formula of C6H11NO3 . Its average mass is 145.156 Da and its monoisotopic mass is 145.073898 Da .

科学研究应用

  1. 治疗紫外线诱发的皮肤肿瘤:局部应用甲基氨基乙酰丙酸酯,然后进行光照,可显著延缓小鼠紫外线诱发的皮肤肿瘤的出现。这种预防作用表明其在预防由紫外线照射引起的皮肤癌方面的潜力 (Sharfaei 等人,2002).

  2. 光动力治疗中药物摄取增强:消融性点阵激光预处理会改变局部应用的甲基氨基乙酰丙酸酯的动力学和生物分布,有可能提高其在 PDT 中的有效性 (Haedersdal 等人,2014).

  3. 预防肾移植受者出现新的皮肤病变:甲基氨基乙酰丙酸酯光动力疗法已显示出预防免疫抑制肾移植患者出现新的皮肤病变的希望,表明其在降低此类人群中皮肤癌风险方面的潜力 (Wulf 等人,2006).

  4. 治疗日光性角化病:与冷冻疗法相比,甲基氨基乙酰丙酸酯 PDT 在治疗日光性角化病方面已发现更有效且在美容效果方面更可取 (Freeman 等人,2003).

  5. 潜在的过敏反应:一小部分患者可能对 PDT 中使用的甲基氨基乙酰丙酸酯产生过敏性接触性皮炎,这突出了谨慎和监测的必要性 (Hohwy 等人,2007).

  6. 治疗口腔扁平苔藓:局部甲基氨基乙酰丙酸酯 PDT 显示出治疗口腔扁平苔藓的显着改善,口腔扁平苔藓是一种影响口腔内粘膜的慢性炎症性疾病 (Kvaal 等人,2013).

  7. 治疗皮肤利什曼病:甲基氨基乙酰丙酸酯已被探索用于治疗旧大陆皮肤利什曼病,显示出潜在的疗效,尽管需要更多的研究 (Van Der Snoek 等人,2008).

  8. 治疗结节性基底细胞癌:研究表明,甲基氨基乙酰丙酸酯 PDT 对治疗结节性基底细胞癌有效且耐受性良好,具有良好的美容效果 (Foley 等人,2009).

  9. 光嫩肤和治疗光损伤皮肤: 甲基氨基乙酰丙酸酯 PDT,使用蓝光和红光源,已被发现对治疗慢性光损伤有效,特别是在色素沉着和日光性角化病方面 (Goldman Mp,2011).

  10. 非黑色素瘤皮肤癌的化学预防:甲基氨基乙酰丙酸酯 PDT 可能具有化学预防作用,有可能延缓日光性角化病和非黑色素瘤皮肤癌的发生 (Gold,2008).

安全和危害

Methyl aminolevulinate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Phase II/III clinical trials are showing promising results from new topical agents . The goals of actinic keratosis treatment are to eradicate as many clinical and subclinical lesions as possible, achieve as prolonged a clinical remission as possible, provide a good cosmetic result, and prevent progression to invasive squamous cell carcinoma .

属性

IUPAC Name

methyl 5-amino-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)3-2-5(8)4-7/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUAYBAIHCDHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048570
Record name Methyl aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 2.20e+02 g/L
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Photosensitization following application of methyl aminolevulinate cream occurs through the metabolic conversion of methyl aminolevulinate (prodrug) to photoactive porphyrins (PAP), which accumulates in the skin lesions to which the cream has been applied. When exposed to light of appropriate wavelength and energy, the accumulated photoactive porphyrins produce a photodynamic reaction, resulting in a cytotoxic process dependent upon the simultaneous presence of oxygen. The absorption of light results in an excited state of porphyrin molecules, and subsequent spin transfer from photoactive porphyrins to molecular oxygen generates singlet oxygen, which can further react to form superoxide and hydroxyl radicals.
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Methyl aminolevulinate

CAS RN

33320-16-0
Record name Methyl aminolevulinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33320-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl aminolevulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033320160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl aminolevulinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00992
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl aminolevulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL AMINOLEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585NM85KYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl aminolevulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl aminolevulinate
Reactant of Route 2
Reactant of Route 2
Methyl aminolevulinate
Reactant of Route 3
Reactant of Route 3
Methyl aminolevulinate
Reactant of Route 4
Reactant of Route 4
Methyl aminolevulinate
Reactant of Route 5
Reactant of Route 5
Methyl aminolevulinate
Reactant of Route 6
Reactant of Route 6
Methyl aminolevulinate

Citations

For This Compound
5,300
Citations
A Lesar, M Padgett, M O'Dwyer, J Ferguson… - Photodiagnosis and …, 2007 - Elsevier
… However recently the introduction of methyl aminolevulinate (MAL) another topical photosensitiser has posed the question of which may be of greater clinical advantage when used in …
Number of citations: 11 www.sciencedirect.com
MAA Siddiqui, CM Perry, LJ Scott - American journal of clinical …, 2004 - Springer
Methyl aminolevulinate (MAL), an ester of aminolevulinic acid, has been used effectively as a topical photosensitizing agent in the photodynamic therapy (PDT) of epidermal lesions …
Number of citations: 34 link.springer.com
CA Morton - Journal of dermatological treatment, 2003 - Taylor & Francis
… Since these guidelines were developed, a number of PDT studies have been published using topical methyl aminolevulinate (MAL, Metvix® cream). These studies further support the …
Number of citations: 88 www.tandfonline.com
P Foley - Journal of dermatological treatment, 2003 - Taylor & Francis
… Recent studies investigating the use of methyl aminolevulinate (MAL, Metvix®) PDT have made comparisons to existing standard treatments for basal cell carcinoma (BCC) and AK in …
Number of citations: 78 www.tandfonline.com
M Tarstedt, M Gillstedt… - Journal of the …, 2016 - Wiley Online Library
… Two prodrugs, which can produce photosensitizing agents for PDT are available for clinical use: 5-aminolevulinic acid (ALA) and an esterified formulation, methyl aminolevulinate (MAL)…
Number of citations: 49 onlinelibrary.wiley.com
DM Pariser, NJ Lowe, DM Stewart, MT Jarratt… - Journal of the American …, 2003 - Elsevier
Background: Photodynamic therapy (PDT) is a promising new treatment modality for actinic keratoses. Methyl aminolevulinate (MAL) (Metvix, PhotoCure, Oslo, Norway) leads to …
Number of citations: 388 www.sciencedirect.com
LE Rhodes, M de Rie, Y Enström, R Groves… - Archives of …, 2004 - jamanetwork.com
… with methyl aminolevulinate PDT (P= .15). More patients treated with methyl aminolevulinate PDT … At 24 months, 5 lesions that had initially cleared with methyl aminolevulinate PDT had …
Number of citations: 502 jamanetwork.com
SB Brown - Journal of dermatological treatment, 2003 - Taylor & Francis
… developed and the first drug approval in the European Union for the use of light to treat and cure non-melanoma skin cancers (NMSC) has been obtained for methyl aminolevulinate (…
Number of citations: 61 www.tandfonline.com
RM Szeimies - Dermatologic clinics, 2007 - derm.theclinics.com
… Comparison of topical methyl aminolevulinate photodynamic therapy versus placebo … Table 2Main clinical trials of topical methyl aminolevulinate-photodynamic therapy in …
Number of citations: 63 www.derm.theclinics.com
LE Rhodes, MA de Rie, R Leifsdottir… - Archives of …, 2007 - jamanetwork.com
… More patients treated with methyl aminolevulinate PDT than surgery had an excellent or … methyl aminolevulinate PDT in nodular basal cell carcinoma. However, methyl aminolevulinate …
Number of citations: 318 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。